5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a synthetic compound that belongs to the thiazolidine-2,4-dione family, which is known for its diverse biological activities. This compound features a thiazolidine core with a nitrophenyl substituent, which enhances its potential for various applications in medicinal chemistry. The compound is classified as a heterocyclic organic compound due to the presence of sulfur and nitrogen in its ring structure.
The synthesis of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione typically involves several steps. A common method includes the Knoevenagel condensation, where thiazolidine-2,4-dione reacts with 4-nitrobenzaldehyde under basic conditions. The reaction conditions often involve:
This method produces the desired product in moderate to high yields (typically 62–95%) depending on the specific conditions employed during synthesis .
The molecular formula of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is , with a molecular weight of 250.23 g/mol. The structure consists of a thiazolidine ring with two carbonyl groups at positions 2 and 4 and a methylene bridge connecting to a 4-nitrophenyl group at position 5. The presence of the nitro group introduces significant electronic effects that can influence the compound's reactivity and biological activity.
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions due to its functional groups:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione often involves interaction with biological targets such as enzymes or receptors:
The compound's stability and reactivity are influenced by the presence of electron-withdrawing groups like nitro, which can enhance its electrophilicity and potential interactions with biological targets .
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione has several potential applications in scientific research:
The ongoing research into thiazolidine derivatives continues to reveal their significance in medicinal chemistry and their potential therapeutic roles across various diseases .
The TZD scaffold (chemical structure: thiazolidine-2,4-dione) provides a versatile framework for designing bioactive molecules with improved pharmacological profiles. Its significance is historically rooted in the development of insulin-sensitizing drugs like pioglitazone and rosiglitazone for type 2 diabetes mellitus (T2DM), which function as peroxisome proliferator-activated receptor gamma (PPARγ) agonists [7]. Activation of PPARγ by TZDs enhances insulin sensitivity in adipose tissue, muscle, and liver by regulating genes involved in glucose and lipid metabolism. This leads to increased expression of adiponectin and glucose transporter type 4 (GLUT4), while suppressing pro-inflammatory cytokines like TNF-α [7]. Critically, TZDs achieve glycemic control without inducing hypoglycemia when used as monotherapy and remain viable for patients with renal impairment.
Beyond their antidiabetic effects, TZDs exhibit pleiotropic biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This versatility originates from the inherent reactivity of the TZD core and its ability to interact with multiple biological targets. The C5 position of the TZD ring is particularly amenable to chemical derivatization, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and lipophilicity to optimize target engagement and pharmacokinetic properties [1] [6]. For instance, introducing arylidene substituents at C5 significantly expands the biological profile, enabling interactions with targets beyond PPARγ, such as tubulin, β-catenin, monoamine oxidases (MAOs), and cyclooxygenases (COXs) [1] [3] [9]. The structural flexibility facilitates the creation of multi-target directed ligands (MTDLs) – single molecules designed to modulate multiple pathological pathways simultaneously. This approach is particularly valuable for complex, multifactorial diseases like Alzheimer's disease (AD) and cancer, where single-target therapies often yield limited clinical success [3].
Table 1: Key Structural and Physicochemical Properties of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione
Property | Value | Source/Reference |
---|---|---|
Systematic Name | (5E)-5-[(4-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | [4] [8] |
CAS Registry Number | 34301-40-1 | [4] |
Molecular Formula | C₁₀H₆N₂O₄S | [2] [4] |
Molecular Weight | 250.23 g/mol | [4] |
Melting Point | 266-268 °C | [4] |
Chemical Structure | [2] | |
Synonym | 5-(4-Nitrobenzylidene)thiazolidine-2,4-dione | [4] |
The introduction of arylidene moieties, particularly benzylidene groups, at the C5 position of the TZD ring represents a fundamental strategy to enhance biological potency and modulate target selectivity. The arylidene group introduces a conjugated π-system extending from the TZD core, significantly altering the electronic distribution and molecular geometry. This conjugation is crucial for planarity and π-π stacking interactions with hydrophobic pockets in target proteins, thereby enhancing binding affinity. The presence of the exocyclic double bond (C5=C) creates a rigid, planar structure essential for optimal interaction with biological targets like tubulin or transcription factor binding sites [9]. Furthermore, the electron-withdrawing or -donating character of substituents on the arylidene ring profoundly influences the compound's electronic properties, dipole moment, and hydrogen-bonding capacity, impacting both pharmacodynamics and pharmacokinetics.
The 4-nitrophenyl moiety stands out as a particularly effective substituent within arylidene-TZD derivatives. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly reducing the electron density on the phenyl ring and the conjugated system linking it to the TZD core. This electron deficiency facilitates specific interactions: 1) Dipole-Dipole Interactions & Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions with complementary residues in enzyme active sites; 2) Enhanced Cellular Uptake: The increased lipophilicity imparted by the aromatic ring improves membrane permeability; 3) Modulation of Reactivity: The electron-withdrawing effect can influence the reactivity of the TZD core itself, potentially affecting its interaction with nucleophilic residues or metal ions within targets [3] [4] [9]. Structure-activity relationship (SAR) studies consistently demonstrate that derivatives bearing the 4-nitrophenylmethylene group exhibit superior biological activity compared to analogues with unsubstituted phenyl or phenyl bearing electron-donating groups. For example, in anticancer research, compound 15k, featuring a 3-phenyl-5-(4-nitrobenzylidene) substitution pattern, demonstrated potent dual inhibition of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells (HCT116 and SW480), leading to G2/M cell cycle arrest, apoptosis induction via caspase-3 activation, and inhibition of cell migration [9]. Similarly, in the context of Alzheimer's disease research, TZD hybrids incorporating the 4-nitrobenzylidene fragment showed potent inhibitory activity against multiple targets like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase-2 (COX-2) [3].
Table 2: Biological Activity Profile of Select 5-Arylidene TZD Derivatives Featuring the 4-Nitrophenyl Moiety
Derivative Structure | Primary Biological Targets | Reported Activity | Reference |
---|---|---|---|
5-(4-Nitrobenzylidene)-3-phenyl-TZD (e.g., 15k) | β-catenin/TCF4, Tubulin | Dual inhibition; Antiproliferative (HCT116, SW480); G2/M arrest; Apoptosis induction | [9] |
TZD-Thiazole Hybrids with 4-Nitrobenzylidene | AChE, MAO-B, COX-2, 5-LOX | Multi-target inhibition relevant to Alzheimer's disease pathogenesis | [3] |
3-Methyl-5-[(4-nitrophenyl)methylene]-TZD (CAS 367469-68-9) | Undisclosed (Structural Analog) | Compound of interest in biological screening (specific activity profile context-dependent) | [10] |
The 4-nitrophenyl group is a recurring pharmacophore in medicinal chemistry, contributing significantly to the bioactivity of diverse compound classes beyond TZDs. Its pharmacological relevance stems from a combination of electronic, steric, and physicochemical properties: 1) Strong Electron-Withdrawing Nature: The para-nitro group creates a significant electron deficiency on the aromatic ring. This facilitates specific binding interactions, such as dipole-dipole interactions and hydrogen bonding (where the nitro oxygen acts as an acceptor), with complementary regions in enzyme active sites or receptor pockets. This electron deficiency can also make the ring more susceptible to nucleophilic attack or influence the acidity/basicity of neighboring functional groups; 2) Planarity and Rigidity: The planar structure of the 4-nitrophenyl group allows for optimal π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp, His) in target proteins. This is crucial for achieving high binding affinity; 3) Moderate Lipophilicity: The aromatic ring contributes hydrophobicity, aiding in passive diffusion across biological membranes, while the polar nitro group provides a balance, preventing excessive lipophilicity that could hinder solubility or distribution [4] [9] [10].
In the context of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and its derivatives, the 4-nitrophenyl moiety is instrumental in conferring potent activity against critical oncological and neurological targets. In cancer therapeutics, particularly colorectal cancer (CRC), derivatives like 15k leverage the 4-nitrophenyl group for dual mechanisms: 1) Disruption of Wnt/β-catenin Signaling: The compound potently inhibits the protein-protein interaction (PPI) between β-catenin and TCF4, a key node in the hyperactive Wnt signaling pathway prevalent in CRC. This disruption prevents the transcription of oncogenes like c-Myc and cyclin D1; 2) Tubulin Polymerization Inhibition: The compound simultaneously binds to the colchicine site on β-tubulin, inhibiting microtubule assembly. This disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering apoptosis via caspase-3 and PARP activation pathways. The ability of a single molecule (e.g., 15k) featuring the 4-nitrobenzylidene-TZD core to engage these two distinct yet therapeutically synergistic targets highlights the pharmacological power of this structural motif [9]. Furthermore, the nitro group itself may participate in redox cycling or contribute to the generation of reactive oxygen species (ROS) under specific cellular conditions, potentially adding another layer to its cytotoxic mechanism in cancer cells.
Beyond oncology, the electron-deficient character of the 4-nitrophenyl ring enhances interactions with enzymes involved in neurodegenerative diseases. In Alzheimer's disease (AD) research, TZD-based hybrids incorporating this moiety exhibit potent inhibition of MAO-B, an enzyme upregulated in AD brains that contributes to oxidative stress and neurotransmitter depletion. The moiety also enhances binding to the peripheral anionic site (PAS) of AChE, potentially inhibiting Aβ aggregation, and improves activity against inflammatory enzymes like COX-2 and 5-LOX, which are implicated in neuroinflammation [3]. This multi-target engagement profile, significantly enabled by the 4-nitrophenyl group, underpins the development of novel multi-target directed ligands (MTDLs) designed to address the complex, multifactorial pathology of AD more effectively than single-target agents.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6